molecular formula C11H14ClNO3 B12805928 Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride CAS No. 2970-80-1

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride

Katalognummer: B12805928
CAS-Nummer: 2970-80-1
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: FEEQAAASFSUHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring and a dimethylamino group, making it a compound of interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)ethanone: A related compound with a similar benzodioxole structure.

    3,4-Methylenedioxyacetophenone: Another compound with a benzodioxole ring, used in various chemical applications.

Uniqueness

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-, hydrochloride is unique due to the presence of both the benzodioxole ring and the dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

2970-80-1

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-12(2)6-9(13)8-3-4-10-11(5-8)15-7-14-10;/h3-5H,6-7H2,1-2H3;1H

InChI-Schlüssel

FEEQAAASFSUHRC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)C1=CC2=C(C=C1)OCO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.